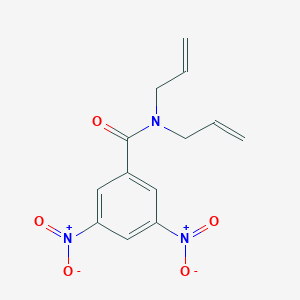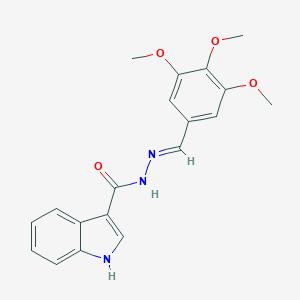
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone) is a complex organic compound that belongs to the class of hydrazones and pyrazoles This compound is characterized by its unique structure, which includes a nitrophenyl group, a hydrazono group, and a diphenyl-pyrazolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone) typically involves multiple steps. One common method includes the condensation of 3-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 1,3-diphenyl-2-propen-1-one under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone) undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone) involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone)
- 1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone)
- 1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone)
Uniqueness
Compared to other similar compounds, 1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone) stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrophenyl and hydrazono groups make it particularly versatile for various applications .
Propiedades
Fórmula molecular |
C21H15N5O3 |
|---|---|
Peso molecular |
385.4g/mol |
Nombre IUPAC |
4-[(3-nitrophenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H15N5O3/c27-21-20(23-22-16-10-7-13-18(14-16)26(28)29)19(15-8-3-1-4-9-15)24-25(21)17-11-5-2-6-12-17/h1-14,24H |
Clave InChI |
AURHESKFKXVSRV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B403241.png)





